4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrazole-3-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate receptor activity by forming stable complexes with the target molecules. This interaction can lead to changes in the biochemical pathways and physiological responses .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A closely related compound with similar reactivity but lacking the isopropyl group.
1-Isopropyl-1H-pyrazole-3-carbonitrile: Similar structure but without the bromine atom.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Another derivative with a methyl group instead of an isopropyl group
Uniqueness: 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8BrN3 |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-1-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-5(2)11-4-6(8)7(3-9)10-11/h4-5H,1-2H3 |
InChI Key |
BMLFJXONKLLQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C#N)Br |
Origin of Product |
United States |
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